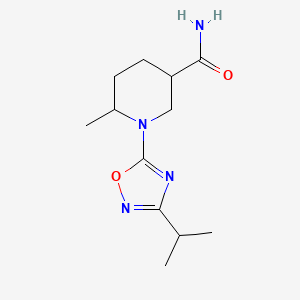![molecular formula C14H19N3O B7631430 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol](/img/structure/B7631430.png)
3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol, also known as EMP, is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. EMP belongs to the class of phenols and has a molecular formula of C15H20N4O.
Wirkmechanismus
The mechanism of action of 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines and the modulation of pain pathways. 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol has been shown to reduce the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes. 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol may also affect the activity of ion channels, such as TRPV1 and Nav1.8, which are involved in pain perception.
Biochemical and Physiological Effects:
3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol has been found to have various biochemical and physiological effects. 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol has been shown to reduce the levels of inflammatory mediators, such as prostaglandins and nitric oxide, and increase the levels of antioxidants, such as glutathione. 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol has also been reported to enhance the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol has been found to improve the histological and functional outcomes of various tissues, such as the liver, kidney, and brain.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol has several advantages for lab experiments. 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol is a synthetic compound that can be easily synthesized and purified. 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol is also stable and can be stored for long periods without degradation. 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol has been shown to have low toxicity and is well-tolerated in animal models. However, 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol has some limitations for lab experiments. 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol has poor solubility in water and may require the use of organic solvents. 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol may also exhibit batch-to-batch variation in purity and yield.
Zukünftige Richtungen
There are several future directions for the study of 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol. 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol may have potential applications in the treatment of various inflammatory and pain-related disorders. 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol may also have neuroprotective effects and may be studied for its potential in the treatment of neurodegenerative diseases. Additionally, 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol may be modified to enhance its pharmacological properties, such as solubility and bioavailability. Further studies are needed to fully understand the mechanism of action of 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol and its potential therapeutic applications.
Conclusion:
In conclusion, 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol is a synthetic compound that has potential pharmacological properties. 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol has been shown to have anti-inflammatory, analgesic, and antioxidant effects. 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol can be easily synthesized and purified, but has some limitations for lab experiments. Further studies are needed to fully understand the mechanism of action of 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol and its potential therapeutic applications.
Synthesemethoden
The synthesis method of 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol involves the reaction of 1-ethyl-3,5-dimethylpyrazole-4-carbaldehyde with 3-aminophenol in the presence of an acid catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism and yields 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol as a yellow crystalline solid. The purity of 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol can be enhanced through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol has been studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and antioxidant effects. 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2 and iNOS. 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol has also been reported to alleviate pain in animal models of acute and chronic pain. Additionally, 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol has been found to scavenge free radicals and protect against oxidative stress.
Eigenschaften
IUPAC Name |
3-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-4-17-11(3)14(10(2)16-17)9-15-12-6-5-7-13(18)8-12/h5-8,15,18H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PILRJGDSKNIOBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CNC2=CC(=CC=C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-imidazol-1-ylphenyl)methyl]-4-methylsulfonylaniline](/img/structure/B7631350.png)
![9-Azaspiro[5.6]dodecane-9-carboxamide](/img/structure/B7631362.png)
![5-[(2-Imidazol-1-ylphenyl)methylamino]-2-nitrobenzonitrile](/img/structure/B7631365.png)
![6-[(2-hydroxycyclopentyl)amino]-N-prop-2-ynylpyridine-3-carboxamide](/img/structure/B7631373.png)
![[4-(Dimethylamino)-2-fluorophenyl]-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone](/img/structure/B7631379.png)
![(3-Fluoropyridin-4-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone](/img/structure/B7631383.png)
![(3-Methylbenzotriazol-5-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone](/img/structure/B7631387.png)
![[1-(2-Methylpropyl)pyrazol-4-yl]-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone](/img/structure/B7631394.png)
![2-[(3-Chloropyridin-4-yl)amino]cyclopentan-1-ol](/img/structure/B7631397.png)
![(6-Fluoroquinolin-8-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone](/img/structure/B7631403.png)
![[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone](/img/structure/B7631405.png)

![4-[[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]phenol](/img/structure/B7631419.png)
